molecular formula C8H16N2O B12301372 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B12301372
M. Wt: 156.23 g/mol
InChI Key: ATHHKQMHRWUULC-UHFFFAOYSA-N
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Description

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it a part of the pyrrolopyrazine family. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclization, ring annulation, and cycloaddition reactions are frequently employed . Direct C-H arylation is another method used to synthesize pyrrolopyrazine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxyoctahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrazine derivatives, such as:

Uniqueness

7-Methoxyoctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern and the presence of a methoxy group. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to other pyrrolopyrazine derivatives .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3

InChI Key

ATHHKQMHRWUULC-UHFFFAOYSA-N

Canonical SMILES

COC1CC2CNCCN2C1

Origin of Product

United States

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